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Compound of Interest

Compound Name: Nafimidone hydrochloride

Cat. No.: B1617997

Nafimidone Hydrochloride: A Technical
Overview
For Researchers, Scientists, and Drug Development Professionals

CAS Number: 70891-37-1 Molecular Formula: C1sH13CIN20

Nafimidone hydrochloride is an imidazole-containing anticonvulsant agent. This technical
guide provides a comprehensive overview of its core pharmacological properties, including its
mechanism of action, quantitative data from key studies, and detailed experimental protocols.

Core Data Summary

The following table summarizes the key quantitative data associated with the pharmacological
activity of Nafimidone hydrochloride.
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Parameter Value Context Reference

Chemical Abstracts
CAS Number 70891-37-1 Service registry [1112]
number.

Chemical formula of
Molecular Formula C15H13CIN20 ) [1112]
the hydrochloride salt.

] Molar mass of the
Molecular Weight 272.73 g/mol ) [1]
hydrochloride salt.

Binding affinity to rat
Cytochrome P450

o Ks =7.00 mM liver cytochrome
Binding
P450.
Concentration for 50%
ICso Values (in vitro) inhibition of metabolic
pathways.
) Inhibition of a major
Carbamazepine _
o 295x107" M metabolic pathway of
Epoxidation )
carbamazepine.
) Inhibition of a major
Diazepam Cs- )
] 1.00x 10" M metabolic pathway of
Hydroxylation ]
diazepam.
_ Inhibition of a major
Diazepam Nzi- ]
) 5.95x 107" M metabolic pathway of
Dealkylation )
diazepam.
For the metabolite,
Inhibition Constant reduced nafimidone,
) ~0.2 pM ]
(Ki) on phenytoin p-
hydroxylation.
Anticonvulsant ) o
) In vivo studies in rats.
Efficacy
Effective Dose (i.p.) 25-50 mg/kg Significant reduction

in afterdischarge
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length and seizure

severity.

Time to Max Effect (25
mg/kg)

15-30 minutes

Peak anticonvulsant

effectiveness.

Clinical Efficacy

Pilot study in patients
with intractable partial

seizures.

Improvement in
Seizure Control

33-98%

Observed in 8 out of

12 patients.

Long-term

Improvement

53 to >99%

Sustained in 6 out of
10 patients in long-

term follow-up.

Mechanism of Action

The primary mechanism of action of Nafimidone hydrochloride as an anticonvulsant appears
to be indirect, stemming from its potent inhibition of the cytochrome P450 enzyme system. This

inhibition leads to a reduction in the metabolism of co-administered antiepileptic drugs, thereby

increasing their plasma concentrations and therapeutic effects. The imidazole moiety in

Nafimidone's structure is suggestive of its interference with cytochrome P450-mediated mixed-

function monooxygenase activities. Studies have shown that it is a potent inhibitor of the major

biotransformation pathways of key antiepileptic drugs like phenytoin and carbamazepine.

Specifically, it inhibits the p-hydroxylation of phenytoin and the epoxidation of carbamazepine.

The inhibition of phenytoin metabolism has been characterized as a "mixed type" inhibition.

While some derivatives of nafimidone have been investigated for their affinity to the GABA-A

receptor, this has not been established as a primary mechanism for nafimidone itself.
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Pharmacokinetic Interaction

Nafimidone
Hydrochloride

Cytochrome P450 Co-administered AEDs
Enzymes (e.g., Phenytoin, Carbamazepine)

Mediates

(Metabolism of AEDs)

Increased Plasma
Concentration of AEDs

Enhanced
Anticonvulsant Effect
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Kindled Amygdaloid
Seizure Model Rats

Administer Nafimidone HCI
(i.p., 3.1-120 mg/kg)
Induce Seizures
(Threshold & Suprathreshold)

:

Evaluate at Timed Intervals
(e g., 30 min)

Collect Data
- Afterdischarge Length Assess for Toxicity and
- Seizure Severity Spontaneous Seizures

- Seizure Threshold

Clinical Trial Workflow

Patient Selection: 4-Week Baseline: 2-Week In-Hospital Treatment:
q Pl Stabilize on existing AEDs, Add Nafimidone HCI
Intractable Partial Seizures . 5
monitor seizure frequency (up to 600 mg/day)

8-Week Evaluation:
Weekly assessment of
seizure frequency and AEs

Long-term Follow-up:
Assess sustained efficacy

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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